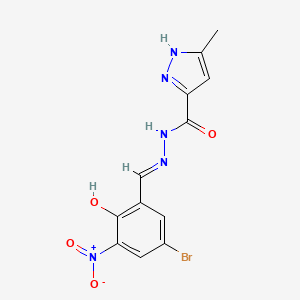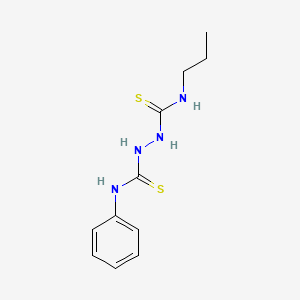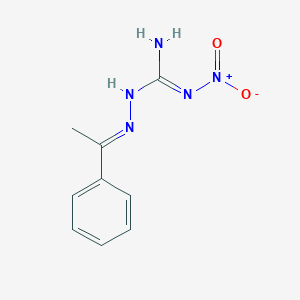
N'-(5-bromo-2-hydroxy-3-nitrobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(5-bromo-2-hydroxy-3-nitrobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide, also known as BNPP, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. BNPP has been shown to have a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs and therapies.
Mecanismo De Acción
The mechanism of action of N'-(5-bromo-2-hydroxy-3-nitrobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide is not fully understood, but it is believed to involve the inhibition of key enzymes and pathways involved in cell growth and proliferation. Studies have shown that N'-(5-bromo-2-hydroxy-3-nitrobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide can induce apoptosis, or programmed cell death, in cancer cells, while leaving healthy cells relatively unaffected.
Biochemical and Physiological Effects
N'-(5-bromo-2-hydroxy-3-nitrobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the modulation of key signaling pathways involved in cancer progression. N'-(5-bromo-2-hydroxy-3-nitrobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide has also been shown to have anti-inflammatory and antimicrobial properties, making it a potentially useful therapeutic agent in a range of disease states.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N'-(5-bromo-2-hydroxy-3-nitrobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide is its potent cytotoxic effects against cancer cells, making it a promising candidate for the development of new cancer treatments. However, there are also some limitations to its use in lab experiments, including its relatively low solubility in water and its potential toxicity to healthy cells at high concentrations.
Direcciones Futuras
There are a number of potential future directions for research on N'-(5-bromo-2-hydroxy-3-nitrobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide, including the development of new drug delivery systems to improve its solubility and bioavailability, the identification of new targets and pathways for its therapeutic effects, and the evaluation of its potential in combination with other drugs and therapies for enhanced efficacy. Further studies are also needed to better understand the mechanism of action of N'-(5-bromo-2-hydroxy-3-nitrobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide and its potential applications in a range of disease states.
Métodos De Síntesis
The synthesis of N'-(5-bromo-2-hydroxy-3-nitrobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide involves the condensation of 5-bromo-2-hydroxy-3-nitrobenzaldehyde with 3-methyl-1H-pyrazole-5-carbohydrazide in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions, and the resulting product is purified by recrystallization.
Aplicaciones Científicas De Investigación
N'-(5-bromo-2-hydroxy-3-nitrobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide has been the subject of extensive scientific research, with studies focusing on its potential applications in a range of areas, including cancer therapy, anti-inflammatory drugs, and antimicrobial agents. In particular, N'-(5-bromo-2-hydroxy-3-nitrobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide has been shown to have potent cytotoxic effects against a range of cancer cell lines, making it a promising candidate for the development of new cancer treatments.
Propiedades
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN5O4/c1-6-2-9(16-15-6)12(20)17-14-5-7-3-8(13)4-10(11(7)19)18(21)22/h2-5,19H,1H3,(H,15,16)(H,17,20)/b14-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSFBHMUZQMKMI-LHHJGKSTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NN=CC2=C(C(=CC(=C2)Br)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1)C(=O)N/N=C/C2=C(C(=CC(=C2)Br)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-dimethyl-2-(4-methylphenyl)-7-(4-morpholinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5965153.png)


![3-methyl-5-{1-[(2,4,5-trimethylphenyl)sulfonyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5965188.png)

![6-oxo-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-diene-11-carboximidamide](/img/structure/B5965208.png)
![2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5965213.png)
![1-(cyclohexylmethyl)-N-[1-(6-methoxy-2-naphthyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5965217.png)

![ethyl 5-{[1-(2-methoxy-5-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5965234.png)
![3-{1-[4-(acetylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-cyano-N-(4-fluorophenyl)acrylamide](/img/structure/B5965241.png)
![1-[2-(3-fluorophenyl)ethyl]-6-oxo-N-{2-[2-(trifluoromethyl)phenyl]ethyl}-3-piperidinecarboxamide](/img/structure/B5965245.png)

![4-(3-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)pyridine](/img/structure/B5965255.png)